molecular formula C10H10Cl2N2 B2555868 2-(5,7-dichloro-1H-indol-3-yl)ethanamine CAS No. 2447-23-6

2-(5,7-dichloro-1H-indol-3-yl)ethanamine

Cat. No.: B2555868
CAS No.: 2447-23-6
M. Wt: 229.10 g/mol
InChI Key: MOPMGVMKLSZZPB-UHFFFAOYSA-N
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Description

SNX9-1, also known as Sorting Nexin 9, is a protein-coding gene that belongs to the sorting nexin family. This family is characterized by the presence of a phosphoinositide binding domain, which plays a crucial role in intracellular trafficking. SNX9-1 is involved in various cellular processes, including endocytosis, macropinocytosis, and F-actin nucleation. It interacts with several proteins, such as adaptor protein 2, dynamin, tyrosine kinase non-receptor 2, and Wiskott-Aldrich syndrome-like protein .

Biochemical Analysis

Biochemical Properties

SNX9-1 is a major dynamin-binding partner that binds and activates N-WASP to regulate actin assembly . It is well known for its role in clathrin-mediated endocytosis . The scaffolding activity of SNX9-1 and its interactions with functionally diverse proteins have roles in clathrin-independent endocytosis, cell migration and invasion, mitosis, and cytokinesis .

Cellular Effects

SNX9-1 has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Changes in SNX9-1 expression levels are associated with human disease, including cancer . Low levels of SNX9-1 promote formation and activity of invadosomes, whereas high levels promote cell migration through collagen .

Molecular Mechanism

The molecular mechanism of action of SNX9-1 is attributed to its influence on the activity of peroxisome proliferator-activated receptor γ (PPAR-γ), which belongs to the nuclear hormone receptor superfamily . Its transcription factors are activated by ligand .

Temporal Effects in Laboratory Settings

The results indicated that SNX9-1 plays a role in both mitotic events as HeLa-GFP–H2B cells depleted of SNX9-1 were delayed in their mitotic progression through both transitions .

Subcellular Localization

SNX9-1 localizes to the Golgi apparatus, where it may function in transport of ADAM precursors or GM130 from the Golgi, to invadopodia and mitotic spindles, consistent with its role as a multifunctional scaffold involved in multiple cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNX9-1 involves recombinant DNA technology. The gene encoding SNX9-1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using affinity chromatography techniques.

Industrial Production Methods

Industrial production of SNX9-1 follows a similar approach to laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein.

Chemical Reactions Analysis

Types of Reactions

SNX9-1 undergoes various biochemical reactions, including phosphorylation, ubiquitination, and proteolytic cleavage. These reactions regulate its activity and interactions with other proteins.

Common Reagents and Conditions

    Phosphorylation: Kinases such as tyrosine kinases and serine/threonine kinases are commonly involved in the phosphorylation of SNX9-1. The reaction conditions typically include the presence of ATP and specific cofactors.

    Ubiquitination: Ubiquitin ligases facilitate the attachment of ubiquitin molecules to SNX9-1. This process requires ATP and specific ubiquitin-conjugating enzymes.

    Proteolytic Cleavage: Proteases such as caspases and calpains cleave SNX9-1 at specific sites, regulating its function.

Major Products Formed

    Phosphorylated SNX9-1: This form of the protein has altered activity and interactions.

    Ubiquitinated SNX9-1: This form is targeted for degradation by the proteasome.

    Cleaved SNX9-1: The cleaved fragments may have distinct functions or be targeted for degradation.

Scientific Research Applications

SNX9-1 has a wide range of applications in scientific research:

    Chemistry: SNX9-1 is used to study intracellular trafficking and membrane dynamics.

    Biology: It is involved in endocytosis, macropinocytosis, and actin cytoskeleton reorganization, making it a valuable tool for cell biology research.

    Medicine: SNX9-1 is implicated in various diseases, including cancer and Wiskott-Aldrich syndrome. It is studied for its role in disease mechanisms and as a potential therapeutic target.

    Industry: SNX9-1 is used in the development of diagnostic assays and therapeutic interventions.

Comparison with Similar Compounds

SNX9-1 is part of the sorting nexin family, which includes several related proteins:

    Sorting Nexin 1 (SNX1): Involved in endosomal sorting and receptor recycling.

    Sorting Nexin 2 (SNX2): Functions in endosomal trafficking and signal transduction.

    Sorting Nexin 18 (SNX18): Plays a role in endocytosis and actin cytoskeleton dynamics.

Compared to these similar compounds, SNX9-1 is unique in its ability to interact with a diverse range of proteins and its involvement in both clathrin-dependent and clathrin-independent endocytosis .

Properties

IUPAC Name

2-(5,7-dichloro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPMGVMKLSZZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345659
Record name 5,7-Dichloro-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-23-6
Record name 5,7-Dichloro-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine
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